molecular formula C10H20N2O B13286946 (3R)-3-Amino-3-cycloheptylpropanamide

(3R)-3-Amino-3-cycloheptylpropanamide

Cat. No.: B13286946
M. Wt: 184.28 g/mol
InChI Key: XQVXVBULIMSRQR-SECBINFHSA-N
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Description

(3R)-3-Amino-3-cycloheptylpropanamide is an organic compound with a unique structure that includes a cycloheptyl ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-cycloheptylpropanamide typically involves the following steps:

    Cycloheptanone Formation: The starting material, cycloheptanone, is prepared through the oxidation of cycloheptanol.

    Amination: Cycloheptanone undergoes reductive amination with an appropriate amine source to introduce the amino group.

    Amide Formation: The resulting amine is then reacted with a suitable acylating agent to form the amide group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-cycloheptylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include oxo derivatives, secondary amines, and substituted amides, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-Amino-3-cycloheptylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-cycloheptylpropanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cycloheptyl ring provides a unique steric environment that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-cyclohexylpropanamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    (3R)-3-Amino-3-cyclopentylpropanamide: Contains a cyclopentyl ring, offering different steric properties.

Uniqueness

(3R)-3-Amino-3-cycloheptylpropanamide is unique due to its cycloheptyl ring, which provides distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3R)-3-amino-3-cycloheptylpropanamide

InChI

InChI=1S/C10H20N2O/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H2,12,13)/t9-/m1/s1

InChI Key

XQVXVBULIMSRQR-SECBINFHSA-N

Isomeric SMILES

C1CCCC(CC1)[C@@H](CC(=O)N)N

Canonical SMILES

C1CCCC(CC1)C(CC(=O)N)N

Origin of Product

United States

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